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Compound Name:
Cholecystokinin Octapeptide,

desulfated (TFA)

Cat. No.: B8069915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of desulfated

cholecystokinin octapeptide (CCK-8-DS). It delves into its receptor binding affinity, signaling

pathways, and functional effects, presenting key quantitative data, detailed experimental

methodologies, and visual representations of cellular mechanisms. This document is intended

to serve as a thorough resource for researchers and professionals in the fields of

pharmacology, neuroscience, and drug development.

Receptor Binding Affinity
Desulfated cholecystokinin octapeptide exhibits a distinct receptor binding profile compared to

its sulfated counterpart, CCK-8. The absence of the sulfate group on the tyrosine residue

significantly alters its affinity for the two cholecystokinin receptor subtypes, CCK-A and CCK-B.

Comparative Binding Affinities
CCK-8-DS demonstrates a markedly lower affinity for the CCK-A receptor, which is

predominantly found in peripheral tissues such as the pancreas and gallbladder. In contrast, it

retains a high affinity for the CCK-B receptor, which is the primary subtype in the central

nervous system and is also found in the gastrointestinal tract. This selectivity makes desulfated

CCK-8 a valuable tool for differentiating between the functions of the two receptor subtypes.
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While direct side-by-side Ki values are not consistently reported across literature, the functional

consequences of this differential binding are well-documented. For instance, in pepsinogen

release assays, desulfated CCK-8 was found to be 900-fold less potent than sulfated CCK-8,

highlighting its reduced activity at CCK-A receptors. Conversely, studies using unsulfated CCK-

8, which is functionally equivalent to desulfated CCK-8, have shown it to be a selective CCK-B

receptor agonist[1]. Furthermore, nonsulfated CCK-8 analogs have been shown to bind to

CCK-B receptors with high and specific affinity, with IC50 values in the low nanomolar range[2].

Table 1: Summary of Receptor Binding Affinity for Desulfated CCK-8

Receptor Subtype Ligand Affinity (Ki or IC50) Key Observations

CCK-A Desulfated CCK-8

Significantly higher

than sulfated CCK-8

(in the µM range)

The absence of the

sulfate group

dramatically reduces

binding affinity.

CCK-B Desulfated CCK-8
High affinity (in the nM

range)

Retains high affinity,

comparable to

sulfated CCK-8.

CCK-B
Nonsulfated CCK-8

Analog
Low nanomolar IC50

Demonstrates high

and specific binding to

CCK-B receptors[2].

Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay to determine the affinity of desulfated CCK-8 for CCK

receptors can be performed as follows:

Objective: To determine the inhibitory constant (Ki) of desulfated CCK-8 for CCK-A and CCK-B

receptors through competitive displacement of a radiolabeled ligand.

Materials:

Cell lines expressing either human CCK-A or CCK-B receptors.

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
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Radioligand (e.g., [125I]Bolton-Hunter labeled sulfated CCK-8).

Unlabeled sulfated CCK-8 (for defining non-specific binding).

Desulfated CCK-8 (test compound).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Membrane Preparation: Harvest cells expressing the receptor of interest and homogenize in

ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet

(membrane fraction) in assay buffer. Determine the protein concentration of the membrane

preparation.

Assay Setup: In a 96-well plate, add the following to each well:

Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

Radioligand at a concentration near its Kd.

Varying concentrations of desulfated CCK-8.

For total binding wells, add assay buffer instead of the test compound.

For non-specific binding wells, add a high concentration of unlabeled sulfated CCK-8.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to

reach equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the desulfated CCK-

8 concentration. Determine the IC50 value (the concentration of desulfated CCK-8 that

inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways
The activation of CCK receptors by agonists initiates a cascade of intracellular signaling

events. While desulfated CCK-8 is a weak agonist at CCK-A receptors, it can effectively

activate CCK-B receptors, leading to downstream cellular responses.

CCK-A Receptor Signaling
Activation of the Gq/11-coupled CCK-A receptor primarily stimulates the phospholipase C

(PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from intracellular stores, while DAG activates protein kinase C (PKC).
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Figure 1. CCK-A Receptor Signaling Pathway.
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CCK-B Receptor Signaling
Similar to the CCK-A receptor, the CCK-B receptor is also coupled to Gq/11 proteins and

activates the PLC signaling cascade. Given the high affinity of desulfated CCK-8 for this

receptor, it can effectively induce IP3-mediated calcium release and DAG-dependent PKC

activation in cells expressing CCK-B receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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